Diethoxydimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Mesoporous Silica Materials

DEDMS is a versatile precursor for the synthesis of mesoporous silica materials, which are characterized by a network of interconnected pores ranging from 2 to 50 nanometers in diameter. These materials exhibit unique properties such as high surface area, tunable pore size and volume, and controlled surface functionalities.

- Researchers utilize DEDMS in the sol-gel process, a wet-chemical technique for preparing inorganic materials, to create ordered mesoporous silica structures with tailored properties for various applications. These materials find applications in areas such as:

- Catalysis: As catalyst supports and catalyst nanoparticles due to their high surface area and tunable pore size

- Drug Delivery: As drug carriers for controlled and targeted drug release due to their ability to encapsulate and release molecules in a controlled manner

- Sensors: As sensing materials due to their ability to selectively adsorb specific molecules based on their size and functionality

Surface Modification of Materials

DEDMS can be used for the surface modification of various materials, including:

- Metals and Oxides: DEDMS can form a covalently bonded organic layer on the surface of metals and oxides, improving their hydrophobicity, adhesion properties, and resistance to corrosion .

- Polymers: DEDMS can be used to introduce silyl groups onto polymer surfaces, modifying their surface properties such as wettability, adhesion, and biocompatibility .

These surface modifications are crucial for various applications, including:

- Microfluidics: Modifying the surfaces of microfluidic devices to improve compatibility with biological samples and control fluid flow .

- Biomaterials: Modifying the surfaces of biomaterials to improve their biocompatibility and interaction with biological systems .

Synthesis of Organosilicon Materials

DEDMS serves as a building block for the synthesis of various organosilicon materials, which combine organic and inorganic components. These materials possess unique properties that make them valuable for various applications:

- Polymers: DEDMS can be incorporated into polymer chains to introduce silicon-based functionalities, leading to improved thermal stability, mechanical properties, and flame retardancy .

- Hybrid Organic-inorganic Materials: DEDMS can be co-condensated with other precursors to form hybrid organic-inorganic materials with tailored properties, such as optical properties, electrical conductivity, and mechanical strength .

These materials find applications in various fields, including:

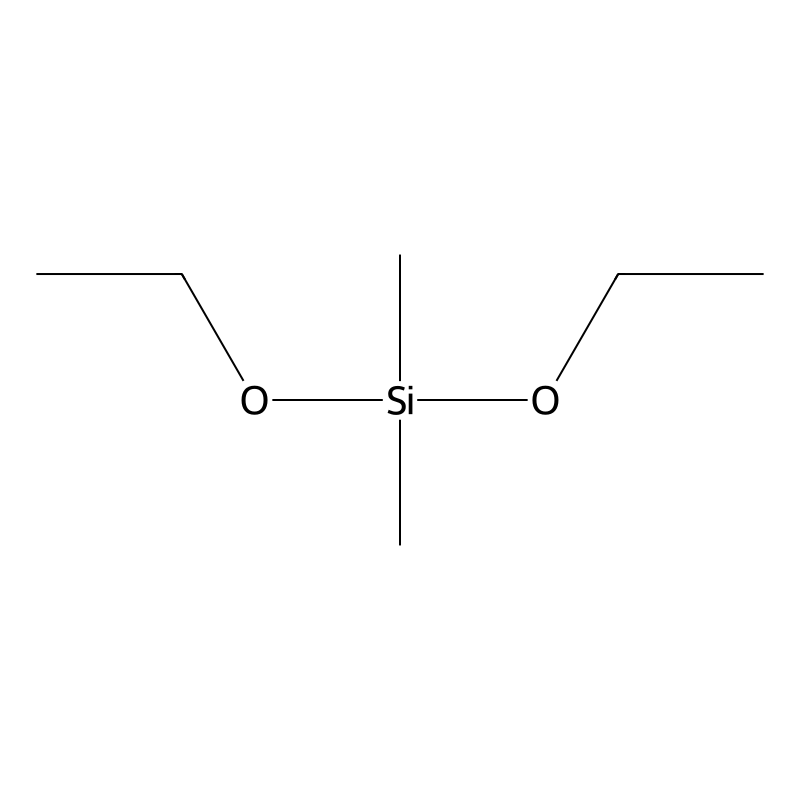

Diethoxydimethylsilane is an organosilicon compound with the molecular formula C6H16O2Si and a molecular weight of 148.28 g/mol. It is a colorless liquid that is less dense than water and has a boiling point of approximately 114 °C. This compound is characterized by its two ethoxy groups and two methyl groups attached to a silicon atom, making it a versatile silane reagent in organic synthesis. Diethoxydimethylsilane is known for its ability to block hydroxyl and amino groups, facilitating subsequent

DEDMS is classified as a flammable liquid. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Proper handling procedures and personal protective equipment are essential when working with DEDMS.

- Flammability: Flash point: 27 °C.

- Health hazards: May cause skin, eye, and respiratory irritation.

Please note:

- The mechanism of action section is not applicable to DEDMS as it primarily functions as a precursor for other materials.

- Case studies are not typically utilized for analysis of fundamental chemical compounds like DEDMS.

The compound can also react with methoxide ions in methanol solutions, leading to consecutive reactions that modify its structure and reactivity . Additionally, it can be used to modify surfaces through condensation reactions with hydroxyl groups, enhancing properties such as hydrophobicity and gas-sensing capabilities .

Diethoxydimethylsilane can be synthesized through several methods:

- Direct Silylation: The reaction of dimethylchlorosilane with ethanol can yield diethoxydimethylsilane. This process typically requires anhydrous conditions to prevent hydrolysis.

- Transesterification: Diethoxydimethylsilane can also be produced via transesterification reactions involving other silanes and alcohols under catalytic conditions.

- Hydrolysis of Silanes: Hydrolysis of silanes followed by subsequent reactions with ethyl alcohol can also lead to the formation of diethoxydimethylsilane .

Diethoxydimethylsilane has a variety of applications across different fields:

- Organic Synthesis: It is primarily used as a silylating agent to protect hydroxyl and amino groups during synthetic procedures.

- Surface Modification: The compound is utilized for modifying surfaces of materials such as silica and sensors, enhancing their hydrophobic properties and improving gas sensing capabilities.

- Precursor for ORMOSIL: Diethoxydimethylsilane serves as a precursor for organically modified silicates (ORMOSIL), which are important in the development of advanced materials.

- Production of Silicon Carbide: It can also be used as a precursor for synthesizing ultrafine silicon carbide powder .

Interaction studies involving diethoxydimethylsilane focus on its reactivity with various substrates, particularly those containing hydroxyl or amino groups. These studies demonstrate how diethoxydimethylsilane modifies chemical properties, such as hydrophobicity and adhesion in coatings and films. Its ability to enhance gas sensing properties through surface modification has been extensively researched, indicating significant potential for applications in sensor technology .

Diethoxydimethylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimethylsilane | C3H12Si | Used primarily for silylation but lacks ethoxy groups |

| Dimethyldichlorosilane | C2H6Cl2Si | More reactive due to chlorides; used in different contexts |

| Triethoxysilane | C6H15O3Si | Contains three ethoxy groups; more hydrophilic |

| Dimethylsilanediol | C4H10O2Si | Contains hydroxyl groups; less stable than diethoxydimethylsilane |

Diethoxydimethylsilane's unique combination of two ethoxy groups and two methyl groups allows it to effectively block functional groups while being less reactive than some similar compounds, making it particularly valuable in organic synthesis applications .

The hydrolysis kinetics of diethoxydimethylsilane exhibit strong dependence on pH conditions, with distinct mechanistic pathways operating under acidic versus basic environments. Under acidic conditions (pH 2-5), diethoxydimethylsilane demonstrates hydrolysis rate constants ranging from 0 to 0.6 M⁻¹ min⁻¹, positioning it among the more reactive organosilanes compared to tetraethoxysilane (0-0.18 M⁻¹ min⁻¹) and methyltriethoxysilane (0-0.23 M⁻¹ min⁻¹) under similar conditions [1].

The acid-catalyzed hydrolysis mechanism involves initial protonation of the alkoxide groups in a rapid pre-equilibrium step. This protonation increases the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack by water molecules [1]. The reaction proceeds through an SN1-Si mechanism in acidic media, where the protonated alkoxide group serves as the leaving group [1] [2]. The rate-determining step involves the formation of a pentacoordinate silicon intermediate through backside attack by water molecules.

The kinetic expression for the hydrolysis process can be described by the equation:

$$ \text{rate} = k_{\text{obs}}[\text{alkoxysilane}]^n[\text{water}]^m $$

where the observed rate constant is given by:

$$ k{\text{obs}} = k0 + kH[H^+]^i + k{OH}[OH^-]^j + kB[B]^k + k{HB}[HB]^l $$

The terms represent spontaneous, specific acid, specific base, general base, and general acid catalysis contributions respectively [1].

Under basic conditions, the hydrolysis mechanism shifts to an SN2-Si pathway, where deprotonated hydroxyl ions or deprotonated silanol groups act as nucleophiles attacking neutral silicon centers [1]. The nucleophilic attack results in pentacoordinate or hexacoordinate transition states, with steric factors playing a more prominent role in determining reaction rates [1]. Basic conditions generally lead to faster hydrolysis rates but also promote rapid condensation reactions that can compete with complete hydrolysis.

Table 1: Hydrolysis Kinetics of Organosilanes Under Acidic Conditions

| Compound | pH Range | Hydrolysis Rate Constant (M⁻¹ min⁻¹) | Activation Energy (kJ mol⁻¹) | Notes |

|---|---|---|---|---|

| Diethoxydimethylsilane (DEDMS) | 2-5 | 0-0.6 | N/A | Similar to DMDEOS |

| Methyltriethoxysilane (MTES) | 2-4 | 0-0.23 | 57.61-97.84 | pH dependent |

| Tetraethoxysilane (TEOS) | 2-4 | 0-0.18 | 31.52 | Lower than MTES |

The presence of two non-hydrolyzable methyl groups in diethoxydimethylsilane creates significant steric hindrance around the silicon center, which affects both the hydrolysis rate and the subsequent condensation behavior [3]. This steric effect is particularly pronounced during condensation reactions, where the bulky methyl groups can impede the approach of reactive silanol species [1].

Condensation Dynamics: Linear versus Cyclic Oligomer Formation

The condensation dynamics of diethoxydimethylsilane exhibit complex behavior with competing pathways leading to both linear and cyclic oligomer formation. High-resolution ²⁹Si nuclear magnetic resonance spectroscopy studies have identified multiple distinct condensation products during the initial polycondensation process [4].

The primary condensation products identified include monomeric species such as Me₂Si(OEt)(OH) and Me₂Si(OH)₂, representing partially and completely hydrolyzed monomers respectively [4]. Linear oligomers form through sequential condensation reactions, producing dimeric species like Me₂(HO)SiOSi(OH)Me₂ and mixed ethoxy-silanol dimers Me₂(EtO)SiOSi(OH)Me₂ [4].

Table 2: Condensation Products of Diethoxydimethylsilane Identified by ²⁹Si NMR

| Structure | Type | Formation Preference |

|---|---|---|

| Me₂Si(OEt)(OH) | Partially hydrolyzed monomer | Early stage |

| Me₂Si(OH)₂ | Fully hydrolyzed monomer | Hydrolysis completion |

| Me₂(HO)SiOSi(OH)Me₂ | Linear dimer | Primary condensation |

| Me₂(EtO)SiOSi(OH)Me₂ | Mixed dimer | Intermediate |

| Me₂(EtO)SiOSiMe₂OSi(OH)Me₂ | Linear trimer | Chain extension |

| Me₂(HO)SiOSiMe₂OSi(OH)Me₂ | Linear trimer | Chain extension |

| (Me₂SiO)₃ | Cyclic trimer | Cyclization favored |

| Me₂(HO)SiO(SiMe₂O)₂Si(OH)Me₂ | Linear tetramer | Higher oligomer |

| (Me₂SiO)₄ | Cyclic tetramer | Direct from dimer |

A remarkable feature of diethoxydimethylsilane condensation is the preference for cyclization reactions to form cyclic tetramers (Me₂SiO)₄ directly from completely hydrolyzed dimers Me₂(HO)SiOSi(OH)Me₂ [4]. This cyclization preference distinguishes diethoxydimethylsilane from tetrafunctional alkoxysilane systems and represents a unique structural pathway in difunctional organosilane chemistry.

The formation of cyclic oligomers can be controlled through reaction conditions. Studies using carbonic acid as a reaction medium demonstrated that process parameters significantly influence the linear versus cyclic product distribution [5]. Higher temperatures (200-350°C) and shorter reaction times (3-6 hours) favor linear product formation, while longer reaction times and controlled water content promote cyclization [5].

The selectivity between linear and cyclic products can be expressed as a function of reaction conditions:

$$ \text{Linear/Cyclic Ratio} = f(\text{Temperature}, \text{Time}, \text{[H₂O]}, \text{pH}, \text{Catalyst}) $$

Under optimized conditions in carbonic acid medium, both linear oligomers and cyclosiloxanes can be obtained with high selectivity and yields exceeding 80% [5]. The polycondensation proceeds with complete monomer conversion, producing ethanol and a mixture of dimethylcyclosiloxanes and linear oligomers with hydroxyl or ethoxysilyl end groups [5].

The molecular weight distribution of linear products can be controlled, with studies reporting the formation of α,ω-dihydroxypolydimethylsiloxanes with molecular weights ranging from 3,500 to 70,000 Da [6]. These linear oligomers can undergo further condensation to produce high molecular weight polymers suitable for industrial applications.

Sodium Ion Coordination Effects on Polymerization Pathways

The effect of sodium ions on the hydrolysis and condensation of diethoxydimethylsilane represents a significant area of investigation, though specific mechanistic details remain limited in the available literature. Studies have indicated that metal ion coordination can substantially alter polymerization pathways in organosilane systems [7].

Sodium ion coordination to silicon-oxygen species can occur through several mechanisms. The coordination may involve direct interaction with silanol groups, formation of silicate-sodium complexes, or stabilization of anionic intermediates during condensation reactions. The presence of sodium ions can shift the equilibrium between different oligomeric species and influence the kinetics of both hydrolysis and condensation processes.

The coordination environment of sodium ions in silicate systems typically involves oxygen donors from silanol groups, water molecules, or siloxane bridges. The coordination number and geometry depend on the local environment and the concentration of coordinating species. In aqueous systems, sodium ions exhibit dynamic coordination with typical coordination numbers ranging from 4 to 8, with octahedral coordination being most common in hydrated environments.

Metal ion coordination effects become particularly important in sol-gel processing where the presence of sodium ions can:

- Alter the pH of the reaction medium through hydrolysis of coordinated water molecules

- Stabilize specific oligomeric intermediates through coordination interactions

- Influence the gelation kinetics and network formation

- Modify the final structural properties of the resulting materials

The coordination of sodium ions to silicate species can be described by equilibrium constants that depend on temperature, pH, and ionic strength of the solution. These coordination interactions can significantly affect the relative rates of different condensation pathways, potentially favoring either linear chain extension or cyclization reactions.

Cross-Linking Behavior in Hybrid Silica Matrices

The cross-linking behavior of diethoxydimethylsilane in hybrid silica matrices demonstrates unique characteristics due to its difunctional nature and the presence of non-hydrolyzable methyl groups. Unlike tetrafunctional silanes that can form three-dimensional networks, diethoxydimethylsilane primarily contributes to linear chain formation with limited branching opportunities [8] [3].

In hybrid systems containing diethoxydimethylsilane with tetraethoxysilane or methyltrimethoxysilane, the cross-linking behavior exhibits synergistic effects. Studies of sol-gel coatings prepared with these mixed precursor systems show that diethoxydimethylsilane acts as a chain extender and flexibility modifier rather than a primary cross-linking agent [8].

The cross-linking mechanism involves the formation of siloxane bridges through condensation reactions between silanol groups. In hybrid matrices, diethoxydimethylsilane units become incorporated into the silica network through Si-O-Si linkages while retaining their methyl substituents. The presence of these organic groups reduces the overall cross-link density and increases the flexibility of the resulting network [8].

Table 3: Process Parameters Affecting Linear vs Cyclic Oligomer Formation

| Parameter | Effect on Linear Products | Effect on Cyclic Products | Optimal Range | Reference Conditions |

|---|---|---|---|---|

| Temperature | Higher favors | Lower favors | 200-350°C | Carbonic acid study |

| Reaction Time | Shorter favors | Longer favors | 3-6 hours | DEDMS polycondensation |

| Pressure | Minimal effect | Minimal effect | 9-200 bar | CO₂ pressure study |

| Water Content | Controlled amount needed | Excess promotes cyclization | Stoichiometric | Active medium |

| Catalyst Type | Acidic conditions | Basic conditions | Acetic acid | Sol-gel synthesis |

| pH | Acidic (2-4) | Basic (>7) | 2-5 | Hydrolysis kinetics |

Nuclear magnetic resonance studies of hybrid materials reveal that diethoxydimethylsilane incorporates into the silica matrix through co-condensation reactions with other silane precursors [8]. The ²⁹Si CP MAS NMR spectra show characteristic D² signals at approximately -21.3 ppm, corresponding to dimethylsiloxy units, alongside T² and T³ signals from trifunctional silane components [8].

The incorporation of diethoxydimethylsilane influences the condensation degree of the overall network. Studies show that the presence of diethoxydimethylsilane can increase the condensation degree of methyltrimethoxysilane from 93.5% to 95.7% in mixed systems, indicating enhanced cross-linking efficiency through co-condensation reactions [8].

The cross-linking behavior is also influenced by the preparation method. When diethoxydimethylsilane is pre-condensed before addition to other silane precursors, it demonstrates different incorporation behavior compared to direct mixing. Pre-condensed diethoxydimethylsilane (pDEDMS) shows superior performance in limiting crack formation and enhancing hydrophobic properties of the resulting coatings [8].

The mechanical properties of hybrid matrices containing diethoxydimethylsilane depend on the cross-link density and the distribution of flexible segments. The dimethylsiloxane units introduce flexibility to the network, reducing the elastic modulus from 760 to 150 MPa while increasing the strain at break from 160% to 270% in specific formulations [9]. This balance between flexibility and mechanical integrity makes these materials suitable for applications requiring both durability and compliance.

The thermal stability of cross-linked hybrid matrices is influenced by the siloxane network structure and the organic content. The presence of diethoxydimethylsilane units generally reduces the thermal degradation temperature compared to pure silica networks, but the materials maintain reasonable stability up to temperatures of 400-500°C depending on the organic content [8].

Physical Description

Liquid

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 242 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 237 of 242 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (86.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.88%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (11.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Silane, diethoxydimethyl-: ACTIVE